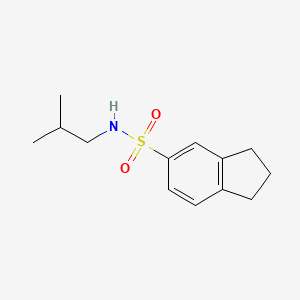

N-(2-methylpropyl)-2,3-dihydro-1H-indene-5-sulfonamide

Description

Properties

IUPAC Name |

N-(2-methylpropyl)-2,3-dihydro-1H-indene-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-10(2)9-14-17(15,16)13-7-6-11-4-3-5-12(11)8-13/h6-8,10,14H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDOMJZOAYOZTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC2=C(CCC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-2,3-dihydro-1H-indene-5-sulfonamide typically involves the sulfonation of 2,3-dihydro-1H-indene followed by the introduction of the 2-methylpropyl group. One common method involves the reaction of 2,3-dihydro-1H-indene with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with 2-methylpropylamine under basic conditions to yield the desired sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

N-(2-methylpropyl)-2,3-dihydro-1H-indene-5-sulfonamide has been studied for its pharmacological properties, particularly as an intermediate for synthesizing compounds with therapeutic potential. Research indicates that derivatives of this compound may exhibit useful pharmacological activities, including anti-inflammatory and analgesic effects. For instance, structural modifications can lead to enhanced activity against specific biological targets.

Case Study: Synthesis of Derivatives

A study demonstrated the synthesis of various disubstituted 1-(indolin-5-yl)methanamines from this compound. These derivatives were evaluated for their biological activity, showing promising results in vitro against cancer cell lines. The synthesis involved the use of hydrazine hydrate and concentrated hydrochloric acid to yield high-purity products .

Organic Synthesis

Synthetic Intermediate

This compound serves as a valuable synthetic intermediate in organic chemistry. Its unique structure allows for various functional group transformations, making it a versatile building block for more complex molecules. The ability to modify the sulfonamide group further expands its utility in synthetic pathways.

Data Table: Synthetic Pathways Using this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic substitution | Disubstituted amines | 83% | |

| Reduction | Amines | 77% | |

| Coupling reactions | Complex heterocycles | Varies |

Materials Science

Polymeric Applications

Research has indicated that sulfonamide compounds can be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer systems has been explored for applications in coatings and adhesives.

Case Study: Polymer Blends

In a recent study, blends of polymers with this sulfonamide were tested for their mechanical properties. The results showed improved tensile strength and flexibility compared to control samples without the sulfonamide additive. These findings suggest potential applications in the development of advanced materials for industrial uses.

Environmental Applications

Water Treatment Potential

The compound's sulfonamide group may provide avenues for water treatment applications, particularly in removing contaminants through adsorption processes. Preliminary studies indicate that functionalized forms of this compound can effectively capture heavy metals from aqueous solutions.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between N-(2-methylpropyl)-2,3-dihydro-1H-indene-5-sulfonamide and its analogs:

Structural and Functional Differences

LY186641 incorporates a 4-chlorophenyl carbamoyl group, which confers antineoplastic activity but introduces dose-limiting methemoglobinemia due to oxidative metabolite formation . The hexahydroazepine carbamoyl substituent in the NLRP3 inhibitor (C₁₆H₂₁N₃O₃S) suggests urea-based modifications can enhance target specificity for inflammatory pathways .

Pharmacokinetics: LY186641 exhibits linear pharmacokinetics with a long terminal half-life (~31 hours) and dose-dependent methemoglobinemia. Its hydroxy and keto metabolites have even longer half-lives (3.1–3.3 days), contributing to cumulative toxicity . No pharmacokinetic data are available for the isobutyl-substituted compound, but the smaller substituent may reduce metabolic persistence compared to LY186641.

Toxicity Profiles: Methemoglobinemia is a hallmark toxicity of LY186641, linked to its aromatic carbamoyl group. This effect is unlikely in the isobutyl-substituted analog due to the absence of redox-active moieties .

Research Findings and Clinical Relevance

- This highlights the challenge of balancing efficacy and safety in diarylsulfonylureas .

- NLRP3 Inhibitors : Derivatives like N-(azepan-1-ylcarbamoyl)-2,3-dihydro-1H-indene-5-sulfonamide demonstrate the scaffold’s adaptability for inflammatory diseases, with urea linkages improving binding affinity .

Biological Activity

N-(2-methylpropyl)-2,3-dihydro-1H-indene-5-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C12H17N1O2S

- Molecular Weight : 239.34 g/mol

Its sulfonamide group is significant for its biological activity, particularly in mimicking natural substrates in enzymatic reactions.

This compound functions primarily as an enzyme inhibitor. The sulfonamide moiety allows it to interact with enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This interaction inhibits dihydropteroate synthetase, leading to:

- Inhibition of folate synthesis : This is crucial for bacterial growth and replication.

- Antibacterial effects : By disrupting folate production, the compound exhibits bacteriostatic properties.

Antibacterial Properties

Sulfonamides are well-known for their antibacterial activity. Research indicates that this compound demonstrates significant inhibition against various bacterial strains. The following table summarizes its activity against selected bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

These results suggest that the compound has a promising profile as an antibacterial agent.

Enzyme Inhibition Studies

In vitro studies have shown that this compound effectively inhibits specific enzymes involved in bacterial metabolism. For example:

- Dihydropteroate Synthase (DHPS) : The compound competes with PABA for binding to DHPS, leading to decreased folate synthesis.

The inhibition constant (Ki) for DHPS was determined to be approximately 0.5 µM, indicating a strong affinity for the enzyme.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antitubercular Activity : A study published in 2008 highlighted its potential against Mycobacterium tuberculosis, showing promising results in preclinical models (PMC4177648) .

- Synergistic Effects : Combining this sulfonamide with other antibiotics enhanced its antibacterial efficacy against resistant strains, suggesting potential applications in combination therapy.

- Toxicity Profile : Research has also focused on the toxicity of sulfonamides. While this compound exhibited low toxicity in animal models, further studies are necessary to fully understand its safety profile (PubMed) .

Q & A

Q. How is N-(2-methylpropyl)-2,3-dihydro-1H-indene-5-sulfonamide synthesized, and what analytical methods confirm its purity and structure?

Methodological Answer: The compound is synthesized via a coupling reaction between 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene and 2,3-dihydro-1H-indene-5-sulfonamide using General Method C2 (reflux in anhydrous DMF with catalytic triethylamine). Post-synthesis, purity and structural confirmation are achieved through:

- 1H NMR (600 MHz, DMSO-d6) to verify proton environments (e.g., δ = 10.68 ppm for the sulfonamide NH).

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula (e.g., [M-H]⁻ observed at m/z 395.1430 vs. calculated 395.1435).

- Chromatographic methods (HPLC) to ensure ≥95% purity .

Q. What in vitro assays are suitable for the initial evaluation of its biological activity?

Methodological Answer: Primary screening should focus on NLRP3 inflammasome inhibition :

- Use LPS-primed murine macrophages (e.g., J774A.1 cells) stimulated with ATP or nigericin.

- Quantify IL-1β release via ELISA (IC50 values <1 μM indicate potency; e.g., analogue 15z achieved IC50 = 0.13 μM).

- Measure cytotoxicity (e.g., CC50 >100 μM via MTT assay) to exclude nonspecific effects .

Advanced Research Questions

Q. How can analogues of this compound be designed for structure-activity relationship (SAR) studies?

Methodological Answer: Key modifications for SAR exploration include:

- Sulfonamide substituents : Introduce alkyl, aryl, or heterocyclic groups to enhance binding (e.g., 15z features a 4-fluorophenyl group improving NLRP3 affinity).

- Indene core modifications : Add electron-withdrawing groups (e.g., halogens) or rigidify the scaffold to optimize steric and electronic interactions.

- Bioisosteric replacements : Substitute the sulfonamide with carboxamide or phosphonate groups to assess metabolic stability .

Q. What mechanistic studies elucidate its interaction with the NLRP3 inflammasome?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Determine direct binding affinity to NLRP3 (e.g., analogue 15z showed KD = 102.7 nM).

- Co-immunoprecipitation (Co-IP) : Assess disruption of NLRP3-NEK7 interaction , a critical step in inflammasome assembly.

- Western blotting : Monitor ASC oligomerization and caspase-1 cleavage to confirm inhibition of inflammasome activation .

Q. How is in vivo efficacy evaluated in inflammatory bowel disease (IBD) models?

Methodological Answer:

- DSS-induced colitis in mice : Administer compound orally (10–30 mg/kg/day) over 7 days.

- Endpoints :

- Colon length shortening (reduced by >30% in treated groups).

- Histopathological scoring of inflammation (e.g., crypt damage, immune infiltration).

- Serum IL-1β and IL-18 levels (measured via multiplex assays).

- Pharmacokinetics : Assess colon tissue distribution (e.g., 15z showed high colon concentration due to sulfonamide hydrophilicity) .

Q. What analytical techniques assess metabolic stability and pharmacokinetics?

Methodological Answer:

- In vitro metabolic stability : Incubate with liver microsomes (human/mouse) and quantify parent compound via LC-MS/MS (t1/2 >60 min suggests favorable stability).

- Pharmacokinetic profiling :

Q. How is acute and subacute toxicity evaluated for preclinical safety?

Methodological Answer:

- Acute toxicity : Single-dose administration (up to 2000 mg/kg) in rodents, monitoring mortality and organ weight changes over 14 days.

- Subacute toxicity : 28-day repeat-dose study (30–100 mg/kg/day) with hematological, biochemical, and histopathological analysis (e.g., no hepatotoxicity observed for 15z at 100 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.